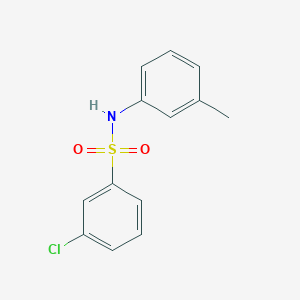

3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with m-toluidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The tolyl group can be oxidized to form corresponding sulfonic acids.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted benzenesulfonamides.

Oxidation Reactions: Formation of sulfonic acids.

Reduction Reactions: Formation of corresponding amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that sulfonamides possess significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit various strains of bacteria, including both Gram-positive and Gram-negative organisms. The specific activity of 3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide against different bacterial strains requires further investigation through clinical testing.

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives is another area of interest. Compounds structurally similar to this compound have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. For example, related compounds have shown IC50 values indicating strong anti-inflammatory properties.

Case Study 1: Inhibition of COX Enzymes

In a comparative study involving various sulfonamide derivatives, it was observed that modifications to the aromatic ring significantly influenced COX selectivity. The presence of chlorine or methyl groups at specific positions enhanced the inhibitory activity against COX enzymes. This suggests that this compound may exhibit similar properties, warranting further exploration.

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of sulfonamide derivatives found that certain modifications increased activity against resistant bacterial strains. The research highlighted the need for structural optimization to enhance potency and broaden the spectrum of activity. This insight could guide future modifications of this compound for improved therapeutic outcomes.

Comparative Analysis Table

| Compound | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory | TBD |

| Related Compound A | Structure | COX Inhibition | 0.11 |

| Related Compound B | Structure | Antibacterial | TBD |

Mécanisme D'action

The mechanism of action of 3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or inhibit tumor growth in certain cancers .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-chloro-4-fluoro-N-(m-tolyl)benzenesulfonamide

- 3-chloro-N-(o-tolyl)benzenesulfonamide

- 3-chloro-N-(p-tolyl)benzenesulfonamide

Uniqueness

3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide is unique due to the specific positioning of the chloro and tolyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in enzyme inhibition and other biological assays .

Activité Biologique

3-Chloro-N-(3-methylphenyl)benzene-1-sulfonamide, also known as 4-chloro-N-(3-methylphenyl)benzenesulfonamide, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a larger class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN1O2S1. Its structure features a sulfonamide group attached to a chlorinated aromatic ring, which is critical for its biological activity.

The biological activity of sulfonamides generally involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA production. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to competitive inhibition. Additionally, studies suggest that structural modifications can enhance the selectivity and potency of these compounds against specific enzymes or receptors involved in disease processes.

Antimicrobial Activity

Sulfonamides have traditionally been used as antibiotics. Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that similar sulfonamide derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of sulfonamide derivatives. For example, a series of related compounds were tested for their inhibitory effects on cancer cell lines, demonstrating significant anti-proliferative activity at concentrations as low as 1.52–6.31 μM . The mechanism often involves the induction of apoptosis in cancer cells, with some compounds showing selectivity for cancerous over normal cells.

Study on Structural Variants

A study focused on the crystal structure of 4-chloro-N-(3-methylphenyl)-benzenesulfonamide revealed insights into its hydrogen bonding and torsional angles, which are crucial for understanding its interaction with biological targets . The findings indicated that specific structural features could enhance the compound's binding affinity to target enzymes.

Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various proteins implicated in disease pathology. These studies suggest that the compound can bind effectively to active sites of critical enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in cancer cell signaling pathways .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

3-chloro-N-(3-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIZLGJRAPRKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.